REACTION_CXSMILES
|
C(O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].CN(C)[CH:23]=[O:24].[CH2:26](N(CC)CC)C.[C:33]([O-:36])([O-])=O.[K+].[K+]>O=S(Cl)Cl.C(Cl)(Cl)Cl.O.CO>[CH3:33][O:36][C:23](=[O:24])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][C:3]=1[S:8][S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([O:14][CH3:26])=[O:13] |f:3.4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=C(C=CC=C1)SSC1=C(C(=O)O)C=CC=C1)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.204 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then the excess of SOCl2 is distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in CHCl3
|
Type
|
WAIT
|
Details
|
After standing over night
|
Type
|
CUSTOM
|
Details
|
After drying the organic layer the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
ADDITION
|
Details
|
methanol is added to the residue (oil)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)SSC1=C(C(=O)OC)C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |